molecular formula C15H11N3O2 B5715573 N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B5715573
M. Wt: 265.27 g/mol
InChI Key: GYLFCGVVGNYQRI-UHFFFAOYSA-N
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Description

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and nematicidal properties . The presence of the oxadiazole ring in its structure contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the cyclization of hydrazide derivatives with appropriate reagents. One common method includes the reaction of 4-substituted phenyl hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Properties

IUPAC Name

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(11-4-2-1-3-5-11)17-13-8-6-12(7-9-13)15-18-16-10-20-15/h1-10H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLFCGVVGNYQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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